

# Application Notes and Protocols: Total Synthesis of Nostocarboline from Norharmane

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## Compound of Interest

Compound Name: Nostocarboline

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These application notes provide a detailed protocol for the total synthesis of **Nostocarboline**, a potent butyrylcholinesterase (BChE) inhibitor, starting from the readily available  $\beta$ -carboline, norharmane. The synthesis, as established in the literature, proceeds through a two-step sequence involving regioselective chlorination followed by N-methylation.<sup>[1][2][3][4]</sup> This synthetic route provides a reliable method for accessing **Nostocarboline** for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.<sup>[1][2][3]</sup>

## Synthetic Pathway Overview

The total synthesis of **Nostocarboline** from norharmane is achieved in two key steps:

- **Chlorination of Norharmane:** Norharmane is first chlorinated at the C-6 position to yield 6-Cl-norharmane.
- **N-Methylation of 6-Cl-Norharmane:** The intermediate, 6-Cl-norharmane, is then methylated at the N-2 position to afford **Nostocarboline** iodide.

## Experimental Protocols

Step 1: Synthesis of 6-Cl-Norharmane

This protocol is a modification of a procedure by Nakano et al. (2000) as cited in the synthesis of **Nostocarboline**.<sup>[5]</sup>

Materials:

- Norharmane
- Ethanol (EtOH)
- Acetic acid
- Sodium hypochlorite (NaOCl) solution (commercial grade, e.g., Javel water)
- Ethyl acetate (EtOAc)
- Sodium bisulfite (NaHSO<sub>3</sub>) solution (7.5% v/v)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for flash chromatography

Procedure:

- Dissolve norharmane (600 mg, 3.6 mmol) in a mixture of ethanol (22 mL) and acetic acid (12 mL).
- Cool the solution to 0 °C in an ice bath.
- Add NaOCl solution dropwise over 20 minutes with continuous stirring.
- Stir the reaction mixture at 0 °C for an additional 20 minutes.
- Allow the reaction to proceed at room temperature for 5 hours.
- Upon completion, dilute the resulting suspension with ethyl acetate (200 mL).
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

- Extract the aqueous layer twice more with ethyl acetate.
- Combine all organic layers and wash them twice with a 7.5% (v/v) sodium bisulfite solution and once with water.
- Make the combined aqueous layers basic by the addition of sodium bicarbonate.
- Extract the basified aqueous layer three times with ethyl acetate.
- Combine these final organic extracts and dry over magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent to yield 6-Cl-norharmane as an off-white solid.<sup>[5]</sup>

## Step 2: Synthesis of **Nostocarboline** Iodide

### Materials:

- 6-Cl-Norharmane
- Isopropanol (i-PrOH)
- Methyl iodide (MeI)
- Methanol (MeOH)

### Procedure:

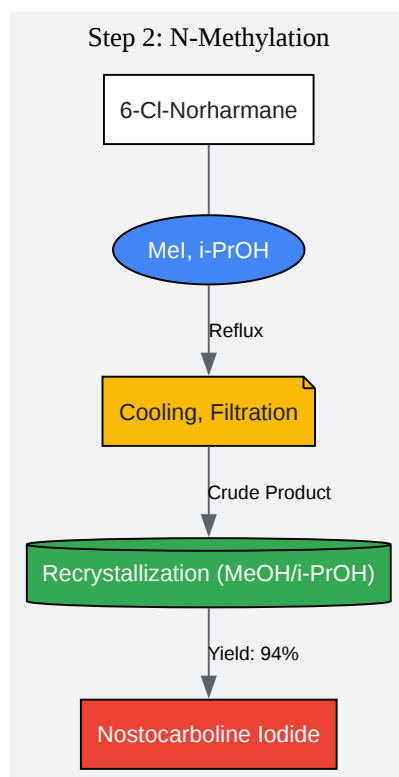
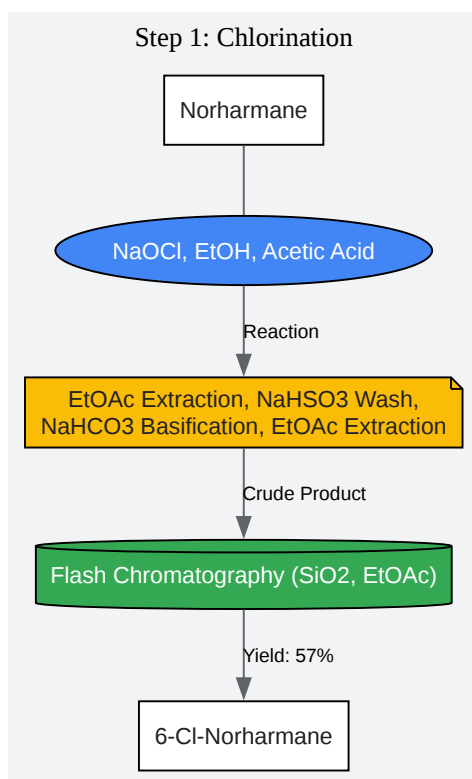
- Dissolve 6-Cl-norharmane (70.0 mg, 0.35 mmol) in isopropanol (2 mL).
- Add methyl iodide (45  $\mu$ L, 0.7 mmol, 2 equivalents) to the solution at room temperature.
- Heat the resulting suspension to reflux for 4 hours.
- After the reaction is complete, cool the yellow suspension to room temperature.
- Filter the suspension to collect the solid product.

- Wash the filtered solid with isopropanol.
- Dry the product under high vacuum.
- Recrystallize the crude product from a methanol-isopropanol mixture to yield **Nostocarboline** iodide as a pure compound.[3]

## Quantitative Data Summary

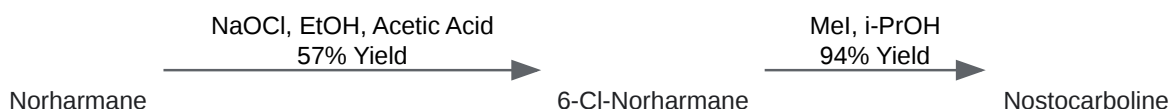
Step	Starting Material	Product	Molecular Weight ( g/mol )	Moles (mmol)	Yield (%)
1. Chlorination	Norharmane	6-Cl-Norharmane	168.19	3.6	57
2. N-Methylation	6-Cl-Norharmane	Nostocarboline Iodide	202.64	0.35	94

## Visualized Experimental Workflow and Synthetic Pathway



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Caption: Workflow for the total synthesis of **Nostocarboline** from norharmane.



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Caption: Chemical structures in the synthetic pathway to **Nostocarboline**.

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